molecular formula C6H4Cl2N2 B041238 2,4-Dichloro-6-vinylpyrimidine CAS No. 169173-79-9

2,4-Dichloro-6-vinylpyrimidine

Cat. No. B041238
M. Wt: 175.01 g/mol
InChI Key: LKCKTUCHXMMKDA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-vinylpyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C6H4Cl2N2 and a molecular weight of 175.02 . It is also known as 2,4-Dichloro-6-ethenylpyrimidine .


Synthesis Analysis

2,4-Dichloro-6-vinylpyrimidine can be synthesized using organolithium reagents . The reaction involves a nucleophilic attack on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains two chlorine atoms and a vinyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-6-vinylpyrimidine are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

  • Cross-Linking with mRNA : The 2-thiopyrimidinyl T-vinyl derivative, a close relative of 2,4-Dichloro-6-vinylpyrimidine, demonstrates high stability and efficiency for cross-linking with mRNA, expanding its applicability in biological applications (Kikuta, Taniguchi, & Sasaki, 2019).

  • Optical Properties and Sensor Applications : 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines show strong emission solvatochromism, potentially functioning as colorimetric and luminescent pH sensors, with color changes and luminescence switching upon acid introduction (Hadad et al., 2011).

  • Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine enables efficient preparation of MGMT inhibitors (Lopez et al., 2009).

  • Conjugate Addition of Nucleophiles : Conjugate addition of various nucleophiles to the vinyl group of 2-chloro-4-vinylpyrimidine derivatives produces 2-chloro-4-(2-substituted ethyl)pyrimidines (Raux et al., 2010).

  • Antiviral Properties : 5-Vinylpyrimidine nucleoside analogs show potential as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, with potential for clinical use against these infections (De Clercq & Walker, 1984).

  • Synthesis in Pharmaceutical and Explosive Industries : 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, can be economically produced without compromising product quality (Patil et al., 2008).

  • Development of New Ligands : Vinyl-substituted ligands and their electropolymerizable complexes with transition metals have potential applications in catalysis, fuel cells, and batteries (Potts et al., 1987).

  • Synthesis of Aminopyridines : Synthesis of 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, based on DA/RDA reactions or Michael Addition on pyrimidine derivatives, shows diverse applications (Cobo et al., 1994).

Future Directions

While the specific future directions for 2,4-Dichloro-6-vinylpyrimidine are not mentioned in the retrieved papers, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups into the pyrimidine ring is expected to enhance the binding affinity with receptor sites, which could be a potential area for future research .

properties

IUPAC Name

2,4-dichloro-6-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKTUCHXMMKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-vinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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